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Compound of Interest

Compound Name: Pheniramine

Cat. No.: B192746

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pheniramine,
primarily as pheniramine maleate, as a reference standard in analytical chemistry. Detailed
protocols for its application in High-Performance Liquid Chromatography (HPLC) and titrimetric
analysis are provided, along with relevant quantitative data and visual workflows to guide
researchers in pharmaceutical analysis, quality control, and drug development.

Introduction to Pheniramine as a Reference
Standard

Pheniramine is a first-generation antihistamine belonging to the alkylamine class.[1] It
functions as a histamine H1 receptor antagonist, competitively inhibiting the effects of
histamine.[2] In analytical chemistry, a reference standard is a highly purified compound used
as a measurement base. Pheniramine maleate is available as a United States Pharmacopeia
(USP) and European Pharmacopoeia (EP) Reference Standard, serving as the primary
standard for establishing the identity, purity, and strength of pheniramine in active
pharmaceutical ingredients (APIs) and finished pharmaceutical products.

These reference standards are crucial for various analytical applications, including:
e Pharma release testing

* Method development for qualitative and quantitative analyses
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e Quality control testing

 Stability studies[1]

Physicochemical Properties and Specifications

Pheniramine maleate reference standards are well-characterized materials. Key properties

and typical pharmacopeial specifications are summarized below.

Property

Specification

Reference

Chemical Name

N,N-Dimethyl-3-phenyl-3-(2-
pyridyl)propylamine hydrogen [3]

maleate

CAS Number

132-20-7

Molecular Formula

Ci1eH20N2 - C4H404

Molecular Weight

356.42

Assay (on dried basis)

98.0% - 102.0%

[3]

Melting Range

104°C - 109°C

[3]

pH (10 mg/mL solution)

45-55

[3]

Loss on Drying

Not more than 0.5%

[3]

Residue on Ignition

Not more than 0.5%

[3]

Heavy Metals

Not more than 0.002% [3]

Common Impurities

The control of impurities is critical in pharmaceutical manufacturing. Reference standards for

known pheniramine impurities are also available to aid in their identification and quantification

during quality control testing.[1] Common impurities include:
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Impurity Name CAS Number Reference
Pheniramine EP Impurity A 101-82-6 [1]
Pheniramine EP Impurity B 2116-65-6 [1]
N-Desmethylpheniramine 19428-44-5 [1]
Pheniramine N-Oxide 12656-98-3 [1]

According to ICH guidelines, typical quality specifications for pheniramine API limit individual

related compounds to 0.2% or lower and total related substances to 1.0% or lower.[1]

Experimental Protocols

Assay and Impurity Determination by High-Performance
Liquid Chromatography (HPLC)

This protocol is based on the USP monograph for pheniramine maleate and is suitable for

assay and chromatographic purity testing.[3]

Objective: To determine the purity of a pheniramine maleate sample and quantify any related

iImpurities using an external reference standard.

Materials:

o Pheniramine Maleate test sample

o Acetonitrile (HPLC grade)

e Sodium l-octanesulfonate

o Acetic acid

e Triethylamine

o Water (HPLC grade)

Pheniramine Maleate USP Reference Standard (RS)
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e Phenylethyl alcohol (for system suitability)

Chromatographic Conditions:

Parameter Condition Reference

] L1 packing (C18, 3.9-mm x 30-
Stationary Phase ) [3]
cm

Filtered and degassed mixture
Mobile Phase of 0.005 M Octane sulfonic [3]

acid and acetonitrile (39:11)

Flow Rate 2 mL/minute [3]

Detector UV at 265 nm [3]

Injection Volume 10 pL [4]
Procedure:

» Mobile Phase Preparation (0.005 M Octane sulfonic acid):

o Accurately weigh 1.08 g of sodium 1-octanesulfonate and transfer to a 1-liter volumetric
flask.

o Add 1.5% (v/v) acetic acid solution to volume.
o Add 5.0 mL of triethylamine, mix well, and filter.[3]
o Standard Solution Preparation (Pheniramine Maleate RS):

o Accurately weigh a suitable quantity of Pheniramine Maleate USP RS and dissolve in
water to obtain a known concentration of approximately 0.24 mg/mL.

e Test Solution Preparation:

o Accurately weigh about 24 mg of the Pheniramine Maleate test sample, transfer to a 100-
mL volumetric flask, dissolve in and dilute with water to volume, and mix.[3]
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o System Suitability Solution Preparation:

o Dissolve suitable quantities of phenylethyl alcohol and Pheniramine Maleate USP RS in
water to obtain a solution containing about 3.6 mg/mL and 0.24 mg/mL, respectively.[3]

e Chromatographic Analysis:
o Inject the System Suitability Solution. The system is suitable for use if:

» The resolution between phenylethyl alcohol and pheniramine maleate is not less than
2.0.

» The tailing factor for the pheniramine peak is not more than 2.5.
» The relative standard deviation for replicate injections is not more than 2.0%.[3]
o Inject the Standard Solution and the Test Solution.
e Calculations:

o For the assay, calculate the percentage of pheniramine maleate in the test sample by
comparing the peak area of the pheniramine peak in the Test Solution to that in the
Standard Solution.

o For chromatographic purity, calculate the percentage of each impurity in the portion of
Pheniramine Maleate taken by the formula: 100 * (ri / rs), where ri is the peak response
for each impurity and rs is the sum of the responses of all the peaks.[4]

HPLC Method Validation Parameters (Example from a stability-indicating method):
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Parameter Result Reference
Linearity Range 150-1200 ug/mL (R2 > 0.999) [5]
Accuracy (Recovery) 97.8% - 102.1% [5]
o Intra-day: <1.0%, Inter-day:
Precision (RSD) [5]
<1.2%
LOD 0.3 pyg/mL [5]
Not specified, but typically ~3x
LOQ p ypically [5]
LOD

Titrimetric Assay

This protocol describes a non-aqueous acid-base titration for the assay of pheniramine
maleate.[4]

Objective: To determine the content of pheniramine maleate in a pure substance by titration.

Materials:

Pheniramine Maleate test sample

Glacial acetic acid

0.1 N Perchloric acid VS (Volumetric Solution)

Crystal violet TS (Test Solution)

Procedure:

Accurately weigh about 500 mg of Pheniramine Maleate.

Dissolve the sample in 25 mL of glacial acetic acid.

Add 2 drops of crystal violet TS as an indicator.

Titrate with 0.1 N perchloric acid VS to the endpoint (color change).
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e Perform a blank determination and make any necessary corrections.[4]

Calculation:

Each mL of 0.1 N perchloric acid is equivalent to 17.82 mg of CieHz20N2 - CaH40a4.[4]

% Assay = (Volume of Titrant (mL) * Normality of Titrant * 17.82 * 100) / Weight of Sample (mg)
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Caption: General workflow for using Pheniramine as a reference standard.
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Caption: Pheniramine's mechanism as a competitive H1 receptor antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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